An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitroaniline-d3
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitroaniline-d3
This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-nitroaniline-d3 and its non-deuterated analog, 2-Methyl-4-nitroaniline. It is intended for researchers, scientists, and professionals in the field of drug development who may utilize these compounds in their work. This document details their structural and physical characteristics, provides insight into their synthesis, and outlines their applications.
Core Chemical and Physical Properties
2-Methyl-4-nitroaniline-d3 is the deuterated form of 2-Methyl-4-nitroaniline, a compound that appears as yellow needles or a mustard-yellow powder[1]. The primary application of the deuterated version is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of the non-deuterated form.
The following tables summarize the key quantitative data for both 2-Methyl-4-nitroaniline-d3 and its non-deuterated counterpart, providing a clear comparison of their properties.
Table 1: General Chemical Properties
| Property | 2-Methyl-4-nitroaniline-d3 | 2-Methyl-4-nitroaniline |
| CAS Number | 1246815-44-0[2] | 99-52-5[1][3] |
| Molecular Formula | C₇H₅D₃N₂O₂[2] | C₇H₈N₂O₂[1] |
| Molecular Weight | 155.17 g/mol [2] | 152.15 g/mol [1][3] |
| Synonyms | 2-Methyl-4-nitro-benzenamine-d3, 4-Nitro-o-toluidine-d3[2] | 2-Amino-5-nitrotoluene, 4-Nitro-o-toluidine[1] |
Table 2: Physical and Spectroscopic Data
| Property | Value (for 2-Methyl-4-nitroaniline) |
| Appearance | Yellow needles or mustard yellow powder[1]. |
| Melting Point | 130-132 °C, 268 to 271 °F[1]. |
| Boiling Point | Not available. |
| Solubility | Less than 1 mg/mL at 72 °F[1]. |
| Density | 1.1586 g/cm³ at 284 °F (denser than water)[1]. |
| Flash Point | 157.3 °C (closed cup). |
Experimental Protocols: Synthesis of 2-Methyl-4-nitroaniline
The synthesis of 2-Methyl-4-nitroaniline is a well-documented process, with several established routes. The traditional and most common approach involves a three-step process starting from o-toluidine[3].
Traditional Synthesis Method:
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Acylation (Protection of the Amino Group): The synthesis begins with the protection of the amino group of o-toluidine. This is typically achieved through acylation, for example, by reacting o-toluidine with acetic anhydride to form N-acetyl-o-toluidine. This step is crucial to direct the subsequent nitration to the desired position on the aromatic ring and to prevent unwanted side reactions.
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Nitration: The N-acetyl-o-toluidine is then nitrated. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitration to the para position relative to the amino group.
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Hydrolysis (Deprotection): The final step is the hydrolysis of the acetyl group to regenerate the free amino group. This is usually achieved by heating the nitrated intermediate in an acidic or basic solution. The resulting product is 2-Methyl-4-nitroaniline.
A notable challenge with this method is the potential formation of the 2-methyl-6-nitroaniline isomer, which necessitates purification steps to isolate the desired product[3].
Alternative Synthetic Pathway: N-Benzenesulfonyl-o-toluidine Route
An alternative synthesis route involves the use of a benzenesulfonyl protecting group[3][4].
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Sulfonylation: o-toluidine is reacted with benzenesulfonyl chloride to form N-Benzenesulfonyl-o-toluidine.
-
Nitration: The resulting compound is dissolved in a solvent like chlorobenzene and then nitrated with nitric acid to yield 5-nitro-N-benzenesulfonyl-o-toluidine[3][4].
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Hydrolysis: The final step is the removal of the benzenesulfonyl group by hydrolysis in sulfuric acid, which yields 2-Methyl-4-nitroaniline[3][4]. This method has a reported yield of 80%[3].
The following diagram illustrates the general workflow for the synthesis of 2-Methyl-4-nitroaniline.
Caption: General workflow for the synthesis of 2-Methyl-4-nitroaniline.
Applications in Research and Development
2-Methyl-4-nitroaniline and its derivatives have found applications in various scientific and industrial fields:
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Nonlinear Optics (NLO): The molecule is classified as a "push-pull" chromophore, with the amino group acting as an electron donor and the nitro group as an electron acceptor. This structure facilitates intramolecular charge transfer, leading to a large nonlinear optical response, making it valuable for materials used in photonics and optical signal processing[3].
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Advanced Materials: It has been used in the preparation of in-plane aligned nanofibers through electrospinning and for depositing polycrystalline thin films on various substrates.
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Chemical Synthesis: It serves as a starting reagent in the synthesis of other organic compounds, such as 3-chloro-5-methylphenyl isocyanate.
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Dye Industry: It is an important intermediate in the synthesis of azo dyes[3].
Safety and Handling
2-Methyl-4-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[5][6]. It is also toxic to aquatic life with long-lasting effects[5][6]. Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-nitroaniline-d3 | LGC Standards [lgcstandards.com]
- 3. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]
- 4. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
- 5. cpachem.com [cpachem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
